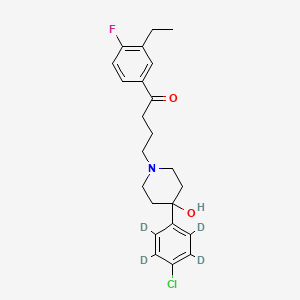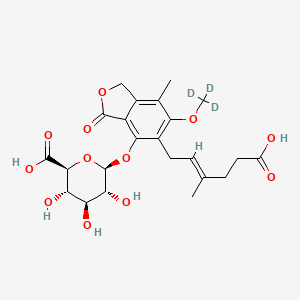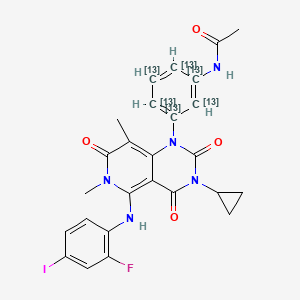
Trametinib-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trametinib-13C6 is a labeled version of Trametinib, a second-generation small molecule inhibitor of mitogen-activated protein kinase (MEK) kinase. Trametinib is an orally active inhibitor that selectively targets MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway plays a critical role in regulating various cellular activities, including cell proliferation, survival, differentiation, motility, and angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, including the formation of key intermediates and the final coupling reactions. One of the key intermediates is 5-(2-fluoro-4-iodophenylamino)-1-(3-aminophenyl)-3-cyclopropyl-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione hydrochloride. This intermediate is synthesized through a series of reactions involving cyclopropanation, iodination, and amination .
Industrial Production Methods
The industrial production of Trametinib involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents, catalysts, and purification techniques to isolate the final product. The key objective is to develop a safe, economical, efficient, scalable, and reproducible synthetic route .
Analyse Chemischer Reaktionen
Types of Reactions
Trametinib undergoes various chemical reactions, including:
Oxidation: Trametinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the Trametinib molecule.
Substitution: Substitution reactions, such as halogenation, can be used to introduce or replace specific functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride and iodine.
Major Products Formed
The major products formed from these reactions include various derivatives of Trametinib, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Trametinib-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Trametinib in various samples.
Biology: Employed in studies to understand the biological effects of MEK inhibition on cellular processes.
Medicine: Used in preclinical and clinical studies to evaluate the efficacy and safety of Trametinib in treating various cancers, including melanoma and colorectal cancer.
Industry: Utilized in the development of new therapeutic agents and in the optimization of synthetic routes for large-scale production .
Wirkmechanismus
Trametinib-13C6 exerts its effects by inhibiting MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, resulting in decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The molecular targets of Trametinib include the serine/threonine and tyrosine residues within the activation loop of MEK1 and MEK2 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobimetinib: Another MEK inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Binimetinib: A MEK inhibitor used in combination with other targeted therapies for the treatment of specific cancers.
Dabrafenib: Often used in combination with Trametinib for enhanced therapeutic efficacy in BRAF-mutant cancers.
Uniqueness
Trametinib-13C6 is unique due to its labeled carbon atoms, which make it particularly useful in research applications requiring precise quantification and tracking of the compound. Its high selectivity for MEK1 and MEK2, along with its ability to induce autophagy and apoptosis, distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C26H23FIN5O4 |
|---|---|
Molekulargewicht |
621.4 g/mol |
IUPAC-Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4+1,5+1,6+1,12+1,16+1,18+1 |
InChI-Schlüssel |
LIRYPHYGHXZJBZ-YGELHQHLSA-N |
Isomerische SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2[13C]4=[13CH][13CH]=[13CH][13C](=[13CH]4)NC(=O)C)C5CC5 |
Kanonische SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



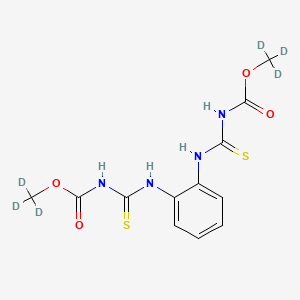
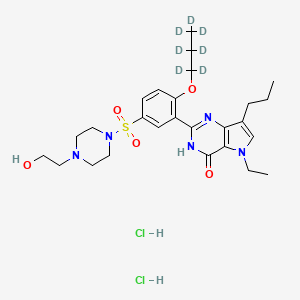
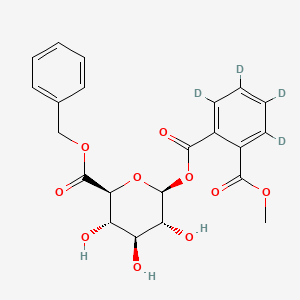
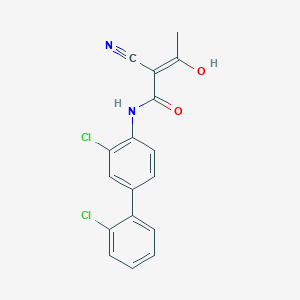
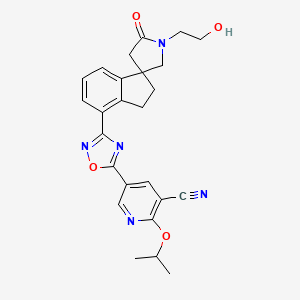
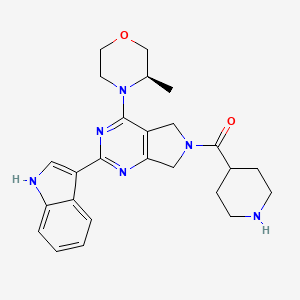
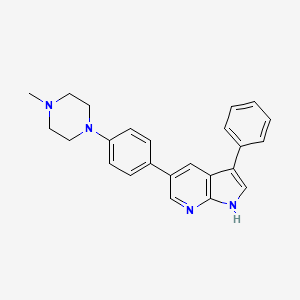

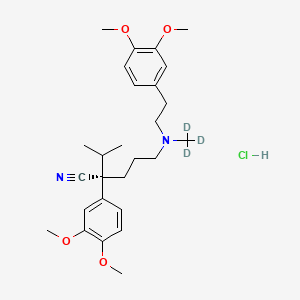
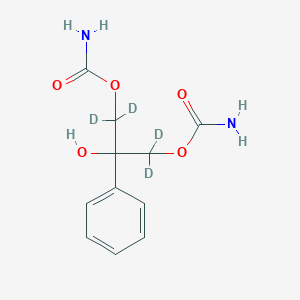
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
